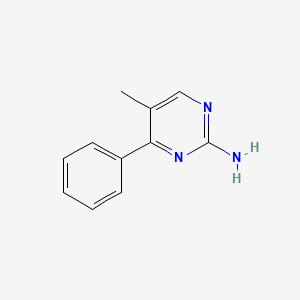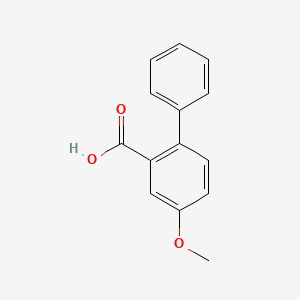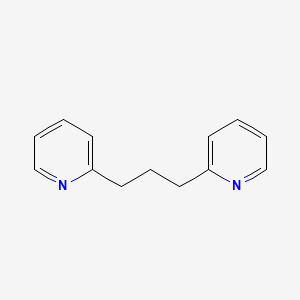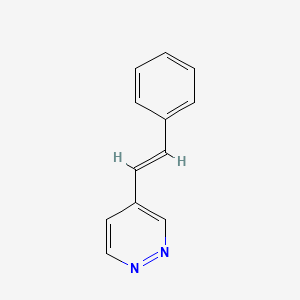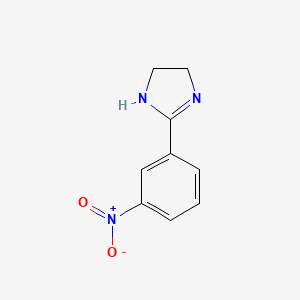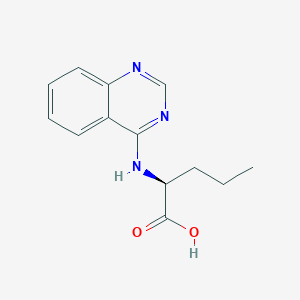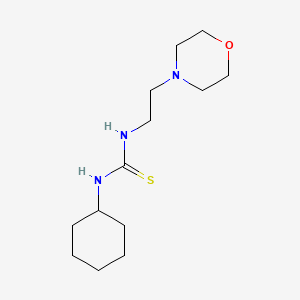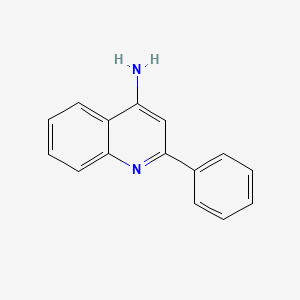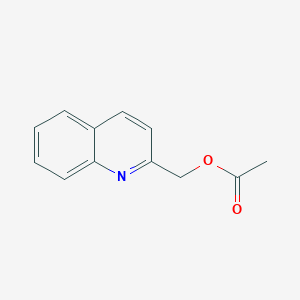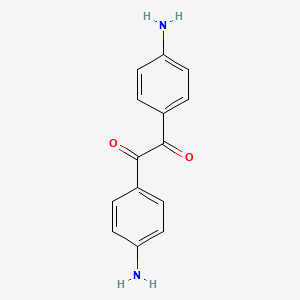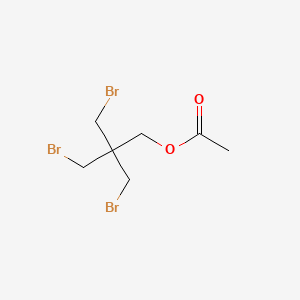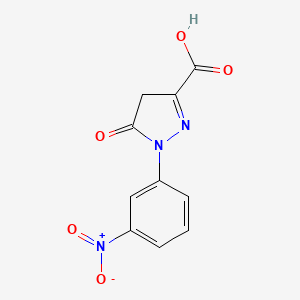
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes a pyrazole ring fused with a carboxylic acid group and a nitrophenyl substituent. It is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications.
Métodos De Preparación
The synthesis of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid typically involves the following steps:
Claisen–Schmidt-type Aldol-Crotonic Condensation: This reaction involves the condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes to form pyridylchalcones.
Análisis De Reacciones Químicas
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution: The carboxylic acid group can undergo substitution reactions with nucleophiles to form esters, amides, and other derivatives.
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different oxidation products.
Common reagents used in these reactions include hydrazine hydrate, acetic acid, hydrogen gas, and various nucleophiles.
Aplicaciones Científicas De Investigación
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It is studied for its potential antibacterial, antioxidant, analgesic, anti-inflammatory, and antimycobacterial activities.
Material Science: The compound exhibits luminescent properties, making it useful in the development of luminescent materials.
Chemical Synthesis: It serves as a valuable synthon in the formation of various heterocycles, including pyrimidines and pyridines.
Mecanismo De Acción
The mechanism of action of 4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways:
Antibacterial Activity: The nitro group in the compound can be reduced to an amino group, which may interact with bacterial enzymes, disrupting their function and leading to antibacterial effects.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation.
Comparación Con Compuestos Similares
4,5-Dihydro-1-(3-nitrophenyl)-5-oxo-1H-pyrazole-3-carboxylic acid can be compared with other similar compounds, such as:
4,5-Dihydro-1H-pyrazole Derivatives: These compounds share a similar pyrazole ring structure but may have different substituents, leading to variations in their biological activities.
Pyridylchalcones: These are intermediates in the synthesis of 4,5-dihydro-1H-pyrazole derivatives and have distinct chemical properties.
The uniqueness of this compound lies in its specific combination of a pyrazole ring, carboxylic acid group, and nitrophenyl substituent, which contribute to its diverse biological activities and applications.
Propiedades
Número CAS |
89-27-0 |
|---|---|
Fórmula molecular |
C10H7N3O5 |
Peso molecular |
249.18 g/mol |
Nombre IUPAC |
1-(3-nitrophenyl)-5-oxo-4H-pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C10H7N3O5/c14-9-5-8(10(15)16)11-12(9)6-2-1-3-7(4-6)13(17)18/h1-4H,5H2,(H,15,16) |
Clave InChI |
KAUQEIRKYADRME-UHFFFAOYSA-N |
SMILES |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
SMILES canónico |
C1C(=NN(C1=O)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O |
Key on ui other cas no. |
89-27-0 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B1606685.png)

